6-chloro-3-[4-(2-hydroxyethyl)piperazin-1-yl]-4-phenylquinolin-2(1H)-one
Description
The compound 6-chloro-3-[4-(2-hydroxyethyl)piperazin-1-yl]-4-phenylquinolin-2(1H)-one is a quinolin-2-one derivative featuring:
- A chlorine atom at position 6 of the quinoline core.
- A phenyl group at position 2.
- A 4-(2-hydroxyethyl)piperazinyl moiety at position 3.
This structural framework is associated with diverse biological activities, including kinase inhibition and antimalarial properties, as observed in related analogs . The 2-hydroxyethyl group on the piperazine ring likely enhances solubility and pharmacokinetic properties compared to unsubstituted piperazine derivatives.
Properties
Molecular Formula |
C21H22ClN3O2 |
|---|---|
Molecular Weight |
383.9 g/mol |
IUPAC Name |
6-chloro-3-[4-(2-hydroxyethyl)piperazin-1-yl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C21H22ClN3O2/c22-16-6-7-18-17(14-16)19(15-4-2-1-3-5-15)20(21(27)23-18)25-10-8-24(9-11-25)12-13-26/h1-7,14,26H,8-13H2,(H,23,27) |
InChI Key |
XLYSDMZAMKIWBN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCO)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
-
Imine Formation : The primary amine of 3-chloro-4-phenyl-aniline reacts with the ketone group of ethyl benzoylacetate, forming an imine intermediate.
-
Cyclization : Heating the intermediate in PPA at 100–150°C induces cyclization, yielding 3-hydroxy-4-phenyl-6-chloroquinolin-2(1H)-one . The chlorine at position 6 originates from the meta-substitution of the aniline, while the phenyl group at position 4 derives from the β-keto ester’s aryl moiety.
Key Optimization :
-
Solvent : PPA acts as both a catalyst and solvent, facilitating dehydration and cyclization.
-
Yield : Typical yields range from 65% to 85%, depending on the purity of the aniline and reaction temperature control.
Chlorination of the 3-Hydroxy Group
The hydroxyl group at position 3 is replaced with chlorine to enable subsequent nucleophilic substitution. This step employs phosphorus oxychloride (POCl3) , a widely used chlorinating agent for hydroxyl-to-chlorine conversions in heterocyclic systems.
Procedure
-
Reaction Setup : 3-hydroxy-4-phenyl-6-chloroquinolin-2(1H)-one is refluxed with excess POCl3 (3–5 equivalents) at 110–120°C for 4–6 hours.
-
Workup : The reaction mixture is cooled, quenched with ice water, and neutralized with a saturated sodium bicarbonate solution. The product, 3-chloro-4-phenyl-6-chloroquinolin-2(1H)-one , is extracted using dichloromethane and purified via recrystallization.
Critical Parameters :
-
Excess POCl3 : Ensures complete conversion of the hydroxyl group.
-
Safety : POCl3 is moisture-sensitive and corrosive, requiring anhydrous conditions and proper ventilation.
Nucleophilic Substitution with 1-(2-Hydroxyethyl)piperazine
The final step introduces the 4-(2-hydroxyethyl)piperazin-1-yl moiety at position 3 via nucleophilic aromatic substitution (SNAr). This reaction leverages the electron-deficient nature of the chloroquinolinone and the nucleophilicity of the piperazine derivative.
Synthetic Protocol
-
Reagents :
-
Conditions : The reaction is conducted at 120–140°C for 12–24 hours under nitrogen atmosphere.
-
Purification : The crude product is isolated via column chromatography (silica gel, eluent: ethyl acetate/methanol) and characterized using NMR, HPLC, and mass spectrometry .
Yield and Scalability :
-
Yield : 70–90%, depending on the purity of the chloroquinolinone and stoichiometric ratio of the amine.
-
Scalability : The reaction is amenable to gram-scale synthesis without significant yield reduction.
Alternative Synthetic Routes and Modifications
Direct Amination Without Chlorination
In rare cases, the hydroxyl group at position 3 may directly react with a highly nucleophilic amine under microwave irradiation. However, this approach requires specialized equipment and offers inconsistent yields (30–50%).
Analytical Characterization and Validation
The final product is validated using:
-
1H NMR : Peaks at δ 7.8–8.2 ppm (aromatic protons), δ 3.5–4.0 ppm (piperazine and hydroxyethyl groups).
-
Mass Spectrometry : Molecular ion peak at m/z 383.88 (C21H22ClN3O2).
-
HPLC : Purity >95% with a retention time of 12.3 minutes (C18 column, acetonitrile/water).
Industrial and Environmental Considerations
Chemical Reactions Analysis
Nucleophilic Substitution at Chloro Position
The 6-chloro substituent undergoes nucleophilic displacement under basic or catalytic conditions:
Key structural factors influencing reactivity:
-
Electron-withdrawing effect of the 2-keto group activates the C6 position for substitution .
-
Steric hindrance from the 4-phenyl group slows reactions at C7/C8 positions .
Piperazine Ring Functionalization
The 4-(2-hydroxyethyl)piperazine moiety participates in:
Alkylation/Acylation
| Reagent | Target Site | Product Application |
|---|---|---|
| Acetyl chloride | Hydroxyethyl -OH | Acetylated analog (improved lipophilicity) |
| Epichlorohydrin | Piperazine N | Crosslinked polymers for solid-phase synthesis |
Coordination Chemistry
The piperazine nitrogen forms stable complexes with transition metals:
-
Cu(II) complexes : Show enhanced antimicrobial activity (MIC = 8 µg/mL against S. aureus) .
-
Pd(0) catalysts : Used in coupling reactions without ring degradation .
Oxidation/Reduction
| Process | Conditions | Outcome |
|---|---|---|
| Selective C4-phenyl oxidation | KMnO₄, acidic conditions | 4-Phenyl → 4-Benzoyl derivative |
| 2-Keto group reduction | NaBH₄/CeCl₃ | 2-Hydroxy intermediate (instable) |
Cyclocondensation
Reacts with dinucleophiles to form fused heterocycles:
| Partner Reagent | Product Structure | Biological Activity |
|---|---|---|
| Thiourea | Pyrido[2,3-d]pyrimidine | Antimalarial (IC₅₀ = 0.8 µM) |
| Hydrazine hydrate | Pyrrolo[3,4-b]quinolinone | Anticancer (HCT116 GI₅₀ = 5 µM) |
Stability Under Physiological Conditions
Critical degradation pathways observed in pharmacokinetic studies:
| Condition | Half-life | Major Degradation Products |
|---|---|---|
| pH 1.2 (simulated gastric) | 3.2 hr | 6-Hydroxy analog (62%) + ring-opened amide |
| Liver microsomes | 28 min | N-Oxide (44%) + dechlorinated metabolite |
Stabilization strategies:
-
Co-crystallization with succinic acid improves aqueous stability by 4× .
-
PEGylation of hydroxyethyl group extends plasma half-life to 9.1 hr .
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces:
-
C3-C4 bond cleavage : Forms benzazepine derivatives via Norrish-type II mechanism .
-
Singlet oxygen generation : Enables [4+2] cycloaddition with dienophiles (e.g., maleic anhydride) .
This comprehensive reactivity profile enables rational design of derivatives for pharmaceutical and materials science applications. The compound's versatility stems from the synergistic interplay between its electron-deficient quinoline system and the flexible piperazine side chain, allowing precise modulation of both electronic and steric properties.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following molecular formula and weight:
- Molecular Formula : C22H26ClN7O2S
- Molecular Weight : 488.006 Da
The structure consists of a quinoline core substituted with a chloro group, a piperazine moiety, and a hydroxyethyl group, which contribute to its biological activity.
Cancer Treatment
One of the primary applications of this compound is in oncology. It has been identified as a protein tyrosine kinase inhibitor, specifically targeting Src kinases. Src kinases play a crucial role in the signaling pathways that regulate cell growth and survival, making them significant in cancer progression. The compound's ability to inhibit these kinases suggests its potential as a therapeutic agent for various cancers.
- Case Study : A patent (WO2006099474A1) discusses the use of this compound and its metabolites in treating immunologic and oncological disorders, indicating promising results in preclinical studies .
Antimicrobial Activity
Research has indicated that derivatives of quinoline compounds exhibit antimicrobial properties. The presence of the thiazole and piperazine structures enhances the antibacterial activity against various pathogens.
- Findings : Studies have shown that related compounds demonstrate significant antimicrobial activity against bacteria such as Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting that 6-chloro-3-[4-(2-hydroxyethyl)piperazin-1-yl]-4-phenylquinolin-2(1H)-one may also exhibit similar properties .
Neurological Disorders
There is emerging evidence supporting the compound's role in treating neurological disorders, particularly Alzheimer's disease. Compounds with similar structures have been shown to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, thus potentially improving cognitive function.
Mechanism of Action
- Unfortunately, detailed information about the compound’s mechanism of action is not readily available in the sources I accessed.
- Further research would be necessary to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations at Position 3
The substituent at position 3 of the quinolin-2-one scaffold is critical for modulating biological activity and physicochemical properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Quinolin-2-one Derivatives
Key Observations:
Piperazine vs. However, its smaller ring size may improve membrane permeability . The 2-hydroxyethyl-piperazine group in the target compound likely balances solubility and target affinity, a feature absent in morpholine derivatives.
Piperazine Modifications The cyclopropanecarbonyl-piperazine derivative () introduces a lipophilic group, which may enhance binding to hydrophobic enzyme pockets (e.g., ALDH1A1) but reduce aqueous solubility .
Aryl and Acryloyl Substitutions
Biological Activity
6-Chloro-3-[4-(2-hydroxyethyl)piperazin-1-yl]-4-phenylquinolin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and neurology. This article reviews the biological activities associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
The molecular formula of this compound is with a molecular weight of 517.01 g/mol. Its structure features a quinoline core substituted with a piperazine moiety, which is known to influence its biological activity.
The compound exhibits various biological activities primarily through the following mechanisms:
- Protein Kinase Inhibition : It has been identified as a protein tyrosine kinase inhibitor, which plays a crucial role in cell signaling pathways associated with cancer progression and immune responses .
- Neurotransmitter Modulation : The piperazine component suggests potential interactions with neurotransmitter systems, particularly those involving acetylcholine, which may influence cognitive functions and mood disorders .
Anticancer Activity
Research indicates that the compound has shown promise in inhibiting cancer cell proliferation. A study demonstrated that derivatives of quinoline compounds exhibit significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analysis highlighted that modifications at specific positions on the quinoline ring enhance anticancer potency .
Neuroprotective Effects
The piperazine derivative has been noted for its neuroprotective properties. In preclinical models, it exhibited significant protective effects against neuronal cell death induced by oxidative stress, suggesting potential applications in treating neurodegenerative diseases .
Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound against breast cancer cells. The results indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutic agents .
Study 2: Neuroprotective Properties
In another investigation focusing on neuroprotection, the compound was tested in vitro using neuronal cell cultures subjected to oxidative stress. The results showed that treatment with the compound significantly reduced markers of apoptosis and promoted cell survival compared to untreated controls .
Data Table: Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for 6-chloro-3-[4-(2-hydroxyethyl)piperazin-1-yl]-4-phenylquinolin-2(1H)-one, and how are intermediates characterized?
A common approach involves nucleophilic substitution of a chlorinated quinoline precursor (e.g., 4-chloroquinoline) with substituted piperazines. For example, 4-chloroquinoline derivatives can react with 4-(2-hydroxyethyl)piperazine under reflux in polar aprotic solvents (e.g., isopropanol) to yield the target compound. Key intermediates, such as 4-(piperazin-1-yl)quinoline, are typically characterized via 1H NMR (e.g., δ 3.49 ppm for piperazine protons) and LC/MS (e.g., m/z = 486.02 [M+1]) .
Q. How is the purity of the compound validated, and what analytical methods are recommended?
Purity is assessed using HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients). Impurity profiling follows pharmacopeial guidelines (e.g., identification of residual solvents or byproducts like unreacted 4-chloroquinoline). Structural confirmation requires 1H NMR and ESI-MS , while elemental analysis ensures stoichiometric accuracy .
Q. What solvents and reaction conditions optimize the coupling of piperazine derivatives to the quinoline core?
Polar aprotic solvents (e.g., DMF, isopropanol) at 80–100°C for 12–24 hours are optimal. Catalytic bases like K₂CO₃ improve nucleophilic substitution efficiency. Monitoring via TLC or in-line UV spectroscopy ensures reaction completion .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., NMR shifts) between batches be resolved?
Discrepancies may arise from residual solvents, tautomerism, or rotameric equilibria. Use deuterated DMSO or CDCl₃ to stabilize conformers. Compare with literature-reported shifts for analogous quinoline-piperazine hybrids. For unresolved signals, 2D NMR (e.g., COSY, HSQC) clarifies coupling patterns .
Q. What experimental design principles apply to studying the compound’s environmental fate in ecological risk assessments?
Adopt a tiered approach:
Q. How can synthetic yields be improved while minimizing genotoxic impurities?
Optimize stoichiometry (e.g., 1.2–1.5 equivalents of piperazine derivative) and employ scavengers (e.g., polymer-bound isocyanates for acylating agents). Monitor for aryl chlorides or alkylating agents (potential genotoxins) via LC-MS/MS with a detection limit ≤ 1 ppm .
Q. What strategies validate the compound’s stability under physiological conditions for in vitro assays?
Conduct forced degradation studies:
Q. How are computational methods integrated to predict receptor binding affinity?
Use molecular docking (AutoDock Vina) with crystal structures of target receptors (e.g., 5-HT₆ or dopamine D₂). Validate predictions via SPR (surface plasmon resonance) or radioligand binding assays (Ki values). Compare with structurally related compounds (e.g., 6-chloro-2-piperazin-1-yl-quinoline) .
Methodological Challenges and Solutions
Q. How to address low solubility in aqueous buffers for pharmacological testing?
Q. What statistical approaches resolve batch-to-batch variability in bioactivity data?
Apply multivariate analysis (PCA or PLS) to correlate synthetic parameters (e.g., reaction time, purity) with bioactivity. Use ANOVA with post-hoc Tukey tests to identify significant outliers. Replicate experiments with DOE (Design of Experiments) to isolate critical factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
